molecular formula C12H7F4N B13067275 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B13067275
M. Wt: 241.18 g/mol
InChI Key: FUIAUEKXBAYMPU-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl-substituted phenyl ring. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using reagents like Selectfluor® or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group, in particular, can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with the fluorine and trifluoromethyl groups positioned differently on the pyridine ring.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group on a phenol ring, lacking the pyridine moiety.

Uniqueness

3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7F4N/c13-11-6-9(12(14,15)16)3-4-10(11)8-2-1-5-17-7-8/h1-7H

InChI Key

FUIAUEKXBAYMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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